molecular formula C10H14N4O2S B3046615 7-butyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione CAS No. 126118-58-9

7-butyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione

Cat. No.: B3046615
CAS No.: 126118-58-9
M. Wt: 254.31 g/mol
InChI Key: CYBXNOJEDSXTOI-UHFFFAOYSA-N
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Description

It has a molecular formula of C10H14N4O2S and a molecular weight of 254.31 g/mol. This compound is characterized by its unique structure, which includes a purine ring system substituted with butyl, methyl, and sulfanylidene groups.

Preparation Methods

The synthesis of 7-butyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione involves several steps. One common synthetic route includes the reaction of appropriate purine derivatives with butyl and methyl substituents under specific conditions to introduce the sulfanylidene group. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and purification.

Chemical Reactions Analysis

7-butyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-butyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a reference standard in pharmaceutical testing and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or modulator.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 7-butyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylidene group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of metabolic processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

7-butyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione can be compared with other similar compounds, such as:

    6-thioguanine: Another purine derivative with a thiol group, used in chemotherapy.

    8-mercaptopurine: A purine analog with a mercapto group, used as an immunosuppressant.

    Allopurinol: A purine derivative used to treat gout by inhibiting xanthine oxidase. The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanylidene group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-butyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2S/c1-3-4-5-14-6-7(11-10(14)17)13(2)9(16)12-8(6)15/h3-5H2,1-2H3,(H,11,17)(H,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBXNOJEDSXTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(NC1=S)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389125
Record name F0373-0097
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126118-58-9
Record name F0373-0097
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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